molecular formula C11H15N3O B1528821 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one CAS No. 1339737-76-6

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Cat. No. B1528821
CAS RN: 1339737-76-6
M. Wt: 205.26 g/mol
InChI Key: FQNUKDRWJZNIRA-UHFFFAOYSA-N
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Description

“3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Drug Discovery and Development

Piperidine derivatives, including compounds like 3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one, are frequently utilized in drug discovery. They serve as key intermediates or building blocks for the synthesis of various pharmaceuticals due to their versatile chemical structure which allows for a wide range of biological activities. For instance, they can be designed as dual inhibitors for specific kinases in cancer treatment .

Synthesis of Novel Compounds

Such compounds are also pivotal in the synthesis of novel organic molecules. Their unique structure enables them to act as intermediates in complex chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry and other fields .

Anticancer Agents

Piperidine derivatives are explored for their anticancer properties. They can be part of compounds that target specific pathways or enzymes involved in cancer cell proliferation and survival .

Antiviral and Antimicrobial Agents

These derivatives are also investigated for their antiviral and antimicrobial potential, offering a pathway to new treatments for infectious diseases .

Neurological Disorders Treatment

Compounds with a piperidine moiety are researched for their efficacy in treating neurological disorders such as Alzheimer’s disease, showcasing their importance in neuropharmacology .

Cardiovascular Therapeutics

In cardiovascular medicine, piperidine derivatives may act as anticoagulants or anti-hypertensive agents, contributing to the management of heart diseases .

Analgesic and Anti-inflammatory Applications

Their role in pain management and inflammation control is another area of application, where they can be formulated into analgesic and anti-inflammatory drugs .

Psychiatric Medication

Lastly, these compounds are valuable in psychiatry, where they can be developed into antipsychotic medications to treat various mental health conditions .

properties

IUPAC Name

3-amino-1-(pyridin-2-ylmethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-2,4,6,10H,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNUKDRWJZNIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(pyridin-2-ylmethyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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